molecular formula C8H17ClFN B1484901 (2-Fluoro-5-methylhex-4-en-1-yl)(methyl)amine hydrochloride CAS No. 2098024-34-9

(2-Fluoro-5-methylhex-4-en-1-yl)(methyl)amine hydrochloride

Cat. No.: B1484901
CAS No.: 2098024-34-9
M. Wt: 181.68 g/mol
InChI Key: UPYFUOBYSFRRIH-UHFFFAOYSA-N
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Description

(2-Fluoro-5-methylhex-4-en-1-yl)(methyl)amine hydrochloride: is a chemical compound with the molecular formula C_8H_17FNCl It is a derivative of hexene with a fluorine atom and a methyl group attached to the carbon chain, and an amine group substituted with a methyl group and a hydrochloride counterion

Properties

IUPAC Name

2-fluoro-N,5-dimethylhex-4-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16FN.ClH/c1-7(2)4-5-8(9)6-10-3;/h4,8,10H,5-6H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYFUOBYSFRRIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(CNC)F)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-5-methylhex-4-en-1-yl)(methyl)amine hydrochloride typically involves the following steps:

  • Starting Material: : The synthesis begins with a suitable hexene derivative.

  • Fluorination: : The hexene derivative undergoes fluorination to introduce the fluorine atom at the desired position.

  • Methylation: : The fluorinated hexene is then methylated to introduce the methyl group.

  • Amination: : The methylated compound is subjected to amination to introduce the amine group.

  • Formation of Hydrochloride: : Finally, the amine group is converted to its hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. The process would be carried out in reactors designed to handle the specific reagents and conditions required for each step. Quality control measures would be in place to ensure the final product meets the desired specifications.

Chemical Reactions Analysis

(2-Fluoro-5-methylhex-4-en-1-yl)(methyl)amine hydrochloride: can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

  • Reduction: : Reduction reactions can convert the compound to its corresponding saturated hydrocarbon.

  • Substitution: : The fluorine atom can be substituted with other functional groups, depending on the reagents used.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH_4) and hydrogen gas (H_2) are used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed

  • Oxidation: : Alcohols, ketones, carboxylic acids.

  • Reduction: : Saturated hydrocarbons.

  • Substitution: : Compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

(2-Fluoro-5-methylhex-4-en-1-yl)(methyl)amine hydrochloride: has diverse applications in scientific research:

  • Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : The compound can be used to study biological processes and interactions involving fluorinated molecules.

  • Industry: : The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2-Fluoro-5-methylhex-4-en-1-yl)(methyl)amine hydrochloride exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

(2-Fluoro-5-methylhex-4-en-1-yl)(methyl)amine hydrochloride: can be compared with other fluorinated hexene derivatives, such as 2-fluorohexane and 5-methylhexene

Similar Compounds

  • 2-Fluorohexane

  • 5-Methylhexene

  • Hexene derivatives with different functional groups

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Fluoro-5-methylhex-4-en-1-yl)(methyl)amine hydrochloride
Reactant of Route 2
(2-Fluoro-5-methylhex-4-en-1-yl)(methyl)amine hydrochloride

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